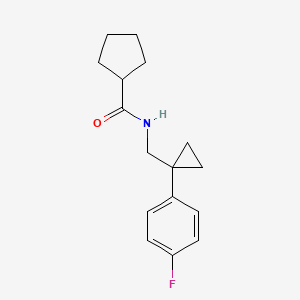
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide, also known as FCPC, is a chemical compound that has gained increasing attention in scientific research due to its potential medical applications.
Scientific Research Applications
Muscle Relaxant and Analgesic Activity
Research on analogues of cinnamamide and beta-methylcinnamamide has led to the discovery of compounds like (E)-2-(4,6-difluoro-1-indanylidene)acetamide, which exhibit potent muscle relaxant, anti-inflammatory, and analgesic activities. One such compound, referred to as Compound 17, demonstrated significant promise in phase I clinical trials for these applications (Musso et al., 2003).
DNA Binding and Gene Expression Influence
N-methylpyrrole (Py)-N-methylimidazole (Im) polyamide conjugates, developed from DNA-binding antibiotics, have shown the ability to bind with duplex DNA in a sequence-specific manner, influencing gene expression in vivo. These conjugates, especially those linked with fluorophores, are underutilized but have potential in biological imaging and sequence-specific recognition with fluorescence emission properties (Vaijayanthi et al., 2012).
Novel Orexin Receptor Antagonist
N-[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist being developed for insomnia treatment. The disposition of this compound in humans has been studied, showing its elimination primarily via feces and potential for more slowly cleared metabolites (Renzulli et al., 2011).
Anticancer and Antimicrobial Activity
N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cells. Some molecules exhibited significant growth inhibition, indicating their potential in anticancer applications. Additionally, these compounds showed potent antimicrobial activity, highlighting their potential as novel antimicrobial agents (Gokhale et al., 2017).
Fluorine-18-Labeled 5-HT1A Antagonists
Fluorinated derivatives of WAY 100635 have been synthesized and radiolabeled with fluorine-18 for evaluating their biological properties. These compounds, such as [18F]FCWAY and [18F]FBWAY, have shown promise in clearing the brain with significant half-lives, indicating their potential use in studying serotonin levels and receptor distribution (Lang et al., 1999).
Insecticide Development
Flubendiamide, with a unique chemical structure incorporating a heptafluoroisopropyl group, has shown extremely strong insecticidal activity against lepidopterous pests, including resistant strains. Its novel mode of action and safety for non-target organisms make it a promising agent for pest management (Tohnishi et al., 2005).
5-HT2A Receptor Inverse Agonist
N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide has been studied for its potent inverse agonist activity on 5-HT2A receptors. It has shown efficacy in animal models, suggesting its potential use as an antipsychotic agent (Vanover et al., 2006).
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO/c17-14-7-5-13(6-8-14)16(9-10-16)11-18-15(19)12-3-1-2-4-12/h5-8,12H,1-4,9-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPFXSLOXKJGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

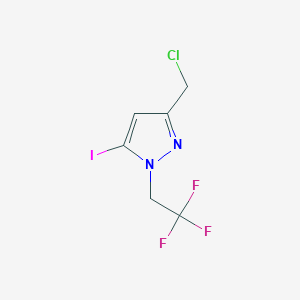
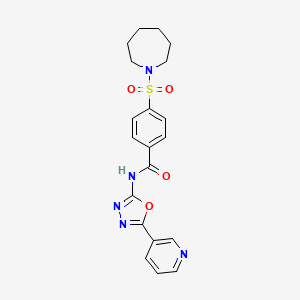

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2841295.png)
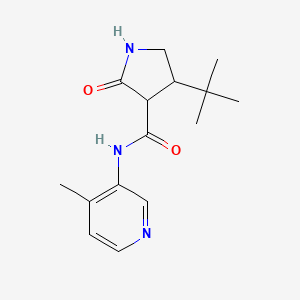

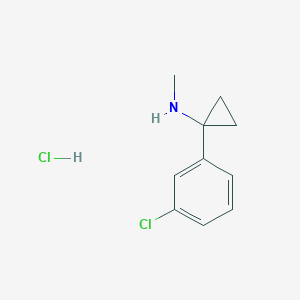

![2-(furan-2-yl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2841301.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2841305.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2841309.png)
![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide](/img/structure/B2841310.png)

![7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2841312.png)